

PDMAT for Gate Dielectrics and Diffusion Barriers

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Compound Focus: Pentakis(dimethylamino)tantalum(V)

CAS No.: 19824-59-0

Cat. No.: S1480260

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PDMAT serves as a tantalum precursor in thermal ALD to deposit conductive tantalum nitride (TaN) and semi-insulating tantalum pentanitride (Ta₃N₅) [1]. These films function as diffusion barriers between copper interconnects and silicon in integrated circuits, with TaN also used as a gate electrode and work function tuning layer [1].

The **key advantage** of PDMAT over halide precursors is its lower deposition temperature, made possible by transamination-like exchange reactions with co-reactants like ammonia. This avoids corrosive hydrogen halide by-products and equipment damage [1].

Material Properties & Deposition Parameters

Table 1: Electrical Properties of PDMAT-Deposited TaN_x Films

Material	Co-reactant	Deposition Temperature	Resistivity	Key Applications
Conductive TaN	Ammonia (NH ₃)	300 °C	~70 μΩ·cm	Diffusion barriers, gate electrodes [1]
Semi-insulating Ta ₃ N ₅	Monomethylhydrazine (MMH)	300 °C	> 6 Ω·cm	Photonic structures, photocatalysis [1]

Table 2: Optimized ALD Process Parameters for PDMAT

Parameter	Value for TaN (NH ₃)	Value for Ta ₃ N ₅ (MMH)	Notes
PDMAT Pulse Time	6 seconds	6 seconds	Self-limiting growth [1]
Co-reactant Pulse Time	3 seconds	20 milliseconds	MMH is highly reactive [1]
Growth per Cycle	0.6 Å/cycle	0.4 Å/cycle	At 300°C [1]
Chamber Wall Temperature	100 °C	100 °C	Prevents precursor condensation [1]

Experimental Protocol: ALD of TaN using PDMAT and Ammonia

This protocol details the deposition of conductive TaN films for gate dielectric and diffusion barrier applications.

Substrate Preparation

- Use 100 mm diameter p-type Si(100) substrates with a native SiO₂ layer (~20 Å) [1].
- Clean soda lime glass slides as alternative substrates by ultrasonication in de-ionized water, rinsing with isopropyl alcohol, and drying [1].

ALD System Setup

- Utilize a thermal ALD reactor (e.g., Oxford Instruments OpAL) [1].
- Maintain chamber walls at 100°C to prevent PDMAT condensation [1].
- Set substrate deposition temperature to 300°C for optimal TaN growth [1].

ALD Cycle Procedure

A typical deposition cycle consists of the following repeated steps:

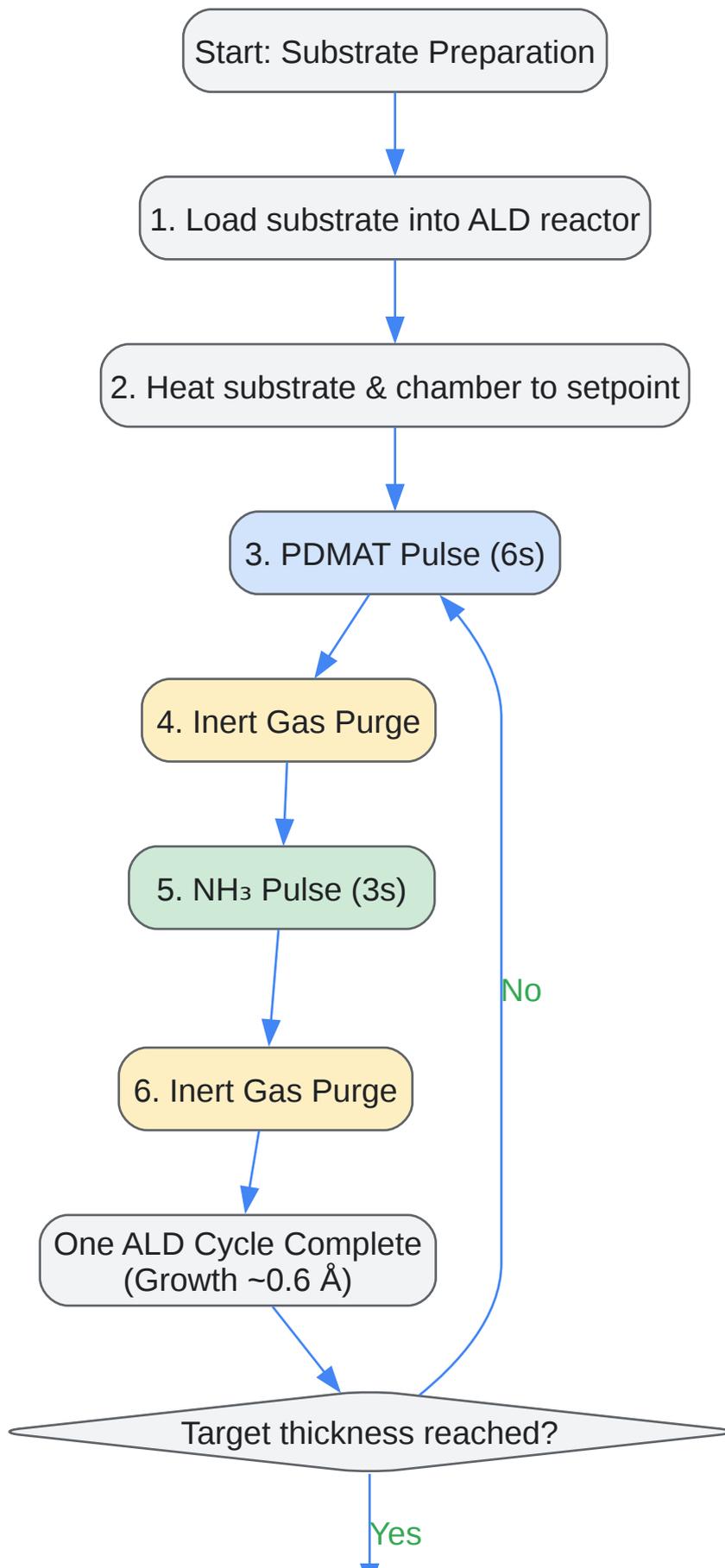
- **PDMAT Pulse:** 6 seconds [1].
- **Purge:** Inert gas (e.g., Argon or Nitrogen) to remove excess precursor and by-products.
- **Ammonia Pulse:** 3 seconds [1].
- **Purge:** Inert gas to remove excess co-reactant and reaction by-products.

Process Optimization and Characterization

- Use **in-situ quartz crystal microbalance (QCM)** to monitor growth mechanism and confirm self-limiting behavior [1].
- For **600 cycles**, expect a film thickness of approximately 36 nm (at 0.6 Å/cycle) [1].
- Characterize film composition using **Rutherford Backscattering Spectroscopy (RBS)** to confirm stoichiometry and low impurity levels (carbon and oxygen) [1].

Performance and Integration Insights

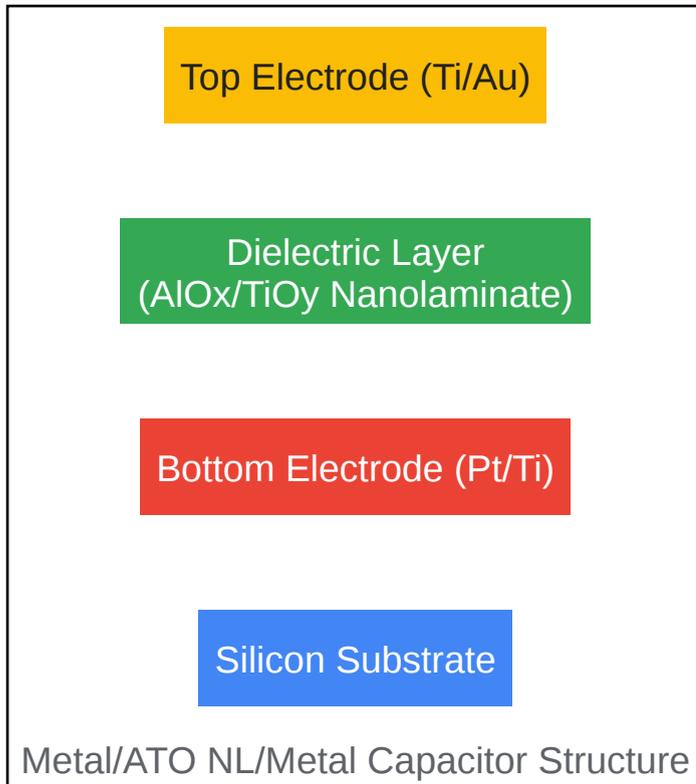
To help visualize the ALD process and the role of the deposited film in a device structure, the following diagrams illustrate the workflow and a typical capacitor stack.



End: Unload TaN Film

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ALD Process Flow for TaN Deposition



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Thin Film Capacitor with Nanolaminate

Critical Considerations for Application

- **Stoichiometry Control:** The choice of co-reactant is critical. Ammonia can produce conductive TaN, while monomethylhydrazine (MMH) yields semi-insulating Ta₃N₅ [1].
- **Impurity Control:** Efficient transamination reactions with PDMAT inhibit carbon and hydrogen incorporation. Films deposited at 300°C can show undetectable oxygen and carbon levels [1].
- **Thermal Budget:** PDMAT allows lower deposition temperatures. Thermal decomposition becomes significant above 300°C [1].

I hope these detailed Application Notes provide a solid foundation for your research. Would you like to explore the characterization data for specific film properties, such as spectral analysis or barrier performance metrics, in more depth?

References

1. Atomic layer deposition of TaN and Ta₃N₅ using pentakis ... [sciencedirect.com]

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